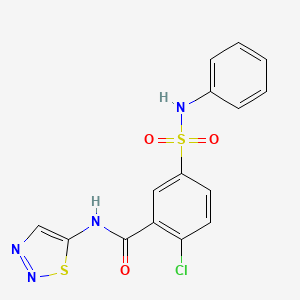
2-chloro-5-(phenylsulfamoyl)-N-(thiadiazol-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-5-(phenylsulfamoyl)-N-(thiadiazol-5-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Celecoxib, which is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. However,
Wirkmechanismus
The mechanism of action of 2-chloro-5-(phenylsulfamoyl)-N-(thiadiazol-5-yl)benzamide is not fully understood. However, it is believed that this compound inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. By inhibiting COX-2 activity, this compound can reduce inflammation and pain.
Biochemical and Physiological Effects:
2-chloro-5-(phenylsulfamoyl)-N-(thiadiazol-5-yl)benzamide has several biochemical and physiological effects. It has been found to reduce inflammation and pain, making it an effective treatment for conditions such as arthritis. It also has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, it has been found to have neuroprotective effects and can protect against neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-chloro-5-(phenylsulfamoyl)-N-(thiadiazol-5-yl)benzamide in lab experiments is its specificity. This compound selectively inhibits COX-2 activity, making it a useful tool for studying the role of COX-2 in various biological processes. However, one of the limitations of using this compound is its potential toxicity. High doses of this compound can cause liver damage and other adverse effects, making it important to use caution when working with this compound.
Zukünftige Richtungen
There are several future directions for research on 2-chloro-5-(phenylsulfamoyl)-N-(thiadiazol-5-yl)benzamide. One area of research is the development of new compounds that are based on the structure of this compound but have improved efficacy and safety profiles. Another area of research is the exploration of the potential applications of this compound in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various biological processes.
Synthesemethoden
The synthesis of 2-chloro-5-(phenylsulfamoyl)-N-(thiadiazol-5-yl)benzamide is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 2-amino-5-chlorobenzophenone with phenylsulfonyl chloride and thiadiazole-5-carboxylic acid in the presence of a base. The resulting product is then purified through recrystallization to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
2-chloro-5-(phenylsulfamoyl)-N-(thiadiazol-5-yl)benzamide has several potential scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has been found to be effective against various types of cancer, including breast, colon, and prostate cancer.
Eigenschaften
IUPAC Name |
2-chloro-5-(phenylsulfamoyl)-N-(thiadiazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O3S2/c16-13-7-6-11(25(22,23)19-10-4-2-1-3-5-10)8-12(13)15(21)18-14-9-17-20-24-14/h1-9,19H,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXXEYBFYOOSKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CN=NS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-5-(phenylsulfamoyl)-N-(thiadiazol-5-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-ethyl-5-[2-[4-(methanesulfonamido)phenoxy]ethylcarbamoylamino]thiophene-2-carboxylate](/img/structure/B7433523.png)
![N,N-bis[2-(methylamino)-2-oxoethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7433526.png)
![Methyl 3-[2-[1-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]ethylcarbamoylamino]-1,3-thiazol-4-yl]propanoate](/img/structure/B7433532.png)
![1-(3-benzoyl-4-methylphenyl)-3-[[(2S,4S)-4-fluoro-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-yl]methyl]urea](/img/structure/B7433547.png)
![4-(2-methylbutan-2-yl)-N-[4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butyl]benzenesulfonamide](/img/structure/B7433548.png)
![N-methyl-N-[2-(N-methyl-4-sulfamoylanilino)ethyl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B7433551.png)
![1-(4-acetylphenyl)sulfonyl-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-2-carboxamide](/img/structure/B7433556.png)
![4-(difluoromethylsulfonylmethyl)-N-[1-(3-methoxy-4-methylsulfonylphenyl)ethyl]benzamide](/img/structure/B7433564.png)
![N-[2-(4-chlorophenyl)ethyl]-5-ethylsulfonyl-2-fluoro-N-(3,3,3-trifluoro-2-hydroxypropyl)benzamide](/img/structure/B7433574.png)
![Benzyl 3-[(3-chloro-2-hydroxyphenyl)sulfonylamino]propanoate](/img/structure/B7433580.png)
![Methyl 2-[[1-(5-methylthiophen-2-yl)sulfonylpiperidine-3-carbonyl]amino]-4-propan-2-yl-1,3-thiazole-5-carboxylate](/img/structure/B7433582.png)
![ethyl N-[4-[[3,5-dichloro-4-(methanesulfonamido)phenyl]carbamoyl]-1,3-thiazol-5-yl]carbamate](/img/structure/B7433583.png)
![4-benzyl-1,5-dioxo-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide](/img/structure/B7433589.png)
![3-chloro-2-hydroxy-N-[4-(4-methylphenoxy)butyl]benzenesulfonamide](/img/structure/B7433592.png)